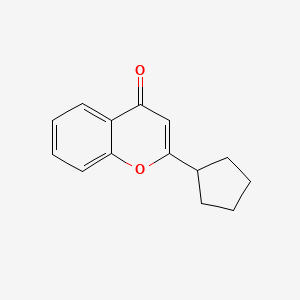
2-Cyclopentyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a chromenone core with a cyclopentyl group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives with cyclopentanone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include quinones, chromanol derivatives, and substituted chromenones, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
2-Cyclopentyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase and cyclooxygenase, leading to its therapeutic effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its anti-Alzheimer’s activity.
2-(2-Hydroxyphenyl)-4H-chromen-4-one: Exhibits strong antioxidant properties.
2-(4-Methoxyphenyl)-4H-chromen-4-one: Used in the development of anti-inflammatory drugs.
Uniqueness
2-Cyclopentyl-4H-chromen-4-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-cyclopentylchromen-4-one |
InChI |
InChI=1S/C14H14O2/c15-12-9-14(10-5-1-2-6-10)16-13-8-4-3-7-11(12)13/h3-4,7-10H,1-2,5-6H2 |
Clé InChI |
UEFSJVUAEALCDL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















